molecular formula C30H48N4O11S B1419314 tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate CAS No. 1076199-60-4

tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate

Cat. No. B1419314
CAS RN: 1076199-60-4
M. Wt: 672.8 g/mol
InChI Key: GYNKDJOZCMTLDR-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a tert-butyl group, a Boc-protected amino group, a mercaptocarbamoyl group, and a phenoxy group. These groups are connected by a long chain that includes several oxygen atoms, suggesting that it might be a type of polyether .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The tert-butyl group and the Boc-protected amino group are common protecting groups in organic synthesis, often used because they can be added and removed under relatively mild conditions .


Molecular Structure Analysis

The presence of multiple oxygen atoms in the chain suggests that this compound could participate in hydrogen bonding, which could affect its physical and chemical properties. The Boc-protected amino group would likely make the compound overall polar .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions to reveal the free amine . The mercaptocarbamoyl group could potentially undergo reactions typical of thiols and carbamates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the nature of the R groups attached to the functional groups. For example, the presence of a long chain of oxygen atoms could make the compound more soluble in polar solvents .

Scientific Research Applications

1. Reagent for Protecting Groups in Amines

The compound is related to tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), used for preparing N-Boc-amino acids. Boc-OASUD reacts with amino acids and esters at room temperature, providing a stable alternative for the introduction of Boc protecting groups without racemization (Rao et al., 2017).

2. Catalyst for N-tert-Butoxycarbonylation of Amines

Heteropoly acid H3PW12O40, a commercially available catalyst, has been used for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate. This method efficiently produces N-Boc derivatives, crucial for peptide synthesis (Heydari et al., 2007).

3. Acylating Reagent for Amines

tert-Butyl amino carbonate, a related compound, has been used to acylate different amino acids or amines in water or aqueous dioxane. It offers a faster reaction rate compared to di-tert-butyl dicarbonate, especially in acidic solutions (Harris & Wilson, 2009).

4. Application in Organic Synthesis

The compound is linked to N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate), synthesized from common amino protecting groups such as N-tert-butoxycarbonyl (Boc). This shows its relevance in chemoselective transformation of amino protecting groups in organic synthesis (Sakaitani & Ohfune, 1990).

Safety And Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Without specific information, it’s hard to comment on the exact safety and hazards associated with this compound .

Future Directions

The future directions for this compound would likely depend on its intended application. It could potentially be used in the synthesis of more complex molecules, particularly those containing nitrogen .

properties

IUPAC Name

tert-butyl 3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-3-[2-[2-[2-[2-[3-(sulfanylcarbamoyl)phenoxy]ethoxy]ethoxy]ethoxy]ethylamino]propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N4O11S/c1-29(2,3)44-23(35)10-11-31-26(37)24(33-28(39)45-30(4,5)6)27(38)32-12-13-40-14-15-41-16-17-42-18-19-43-22-9-7-8-21(20-22)25(36)34-46/h7-9,20,24,46H,10-19H2,1-6H3,(H,31,37)(H,32,38)(H,33,39)(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNKDJOZCMTLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC(=O)C(C(=O)NCCOCCOCCOCCOC1=CC=CC(=C1)C(=O)NS)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N4O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661840
Record name tert-Butyl N-(tert-butoxycarbonyl)-3-oxo-3-({2-[2-(2-{2-[3-(sulfanylcarbamoyl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}amino)alanyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate

CAS RN

1076199-60-4
Record name 1,1-Dimethylethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]-19-[3-[(mercaptoamino)carbonyl]phenoxy]-5,7-dioxo-11,14,17-trioxa-4,8-diazanonadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl N-(tert-butoxycarbonyl)-3-oxo-3-({2-[2-(2-{2-[3-(sulfanylcarbamoyl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}amino)alanyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate
Reactant of Route 2
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tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate
Reactant of Route 3
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tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate

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